(2,4-diaminopteridin-6-yl)methanol Hydrochloride

Description

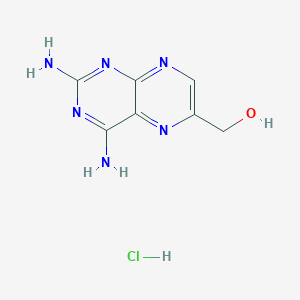

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride (CAS: 73978-41-3) is a pteridine-derived compound with the molecular formula C₇H₈N₆O·HCl and a molecular weight of 228.64 g/mol . It is recognized as Methotrexate Impurity A in pharmacopeial standards, indicating its role as a synthetic intermediate or degradation product in methotrexate manufacturing . Structurally, it features a pteridine core substituted with two amine groups at positions 2 and 4, a hydroxymethyl group at position 6, and a hydrochloride counterion .

Properties

IUPAC Name |

(2,4-diaminopteridin-6-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHMPUJCSYVIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73978-41-3 | |

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73978-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 2,4,5,6-Tetraaminopyrimidine with 1,3-Dihydroxyacetone

The most widely documented method involves the reaction of 2,4,5,6-tetraaminopyrimidine (TAP) with 1,3-dihydroxyacetone (DHA) under oxidative aqueous conditions.

Reaction Mechanism:

-

Initial Cyclization : TAP reacts with DHA to form a pteridine intermediate via nucleophilic attack at the C6 position.

-

Oxidative Aromatization : Molecular oxygen facilitates dehydrogenation, converting the dihydropteridine intermediate to the fully aromatic system.

-

Hydrochloride Formation : Ammonium chloride introduces chloride ions, precipitating the product as the hydrochloride salt.

Reaction Conditions :

Critical Role of Additives :

Alternative Pathway: Reduction of Nitroso Precursors

A less common approach involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine followed by hydroxymethylation. While this method avoids oxidative conditions, it requires stringent control over nitroso group reactivity.

Key Steps :

-

Nitroso Reduction : Sodium dithionite reduces the nitroso group to an amine.

-

Hydroxymethylation : Formaldehyde or paraformaldehyde introduces the hydroxymethyl moiety.

-

Acidification : Hydrochloric acid treatment yields the final hydrochloride salt.

Limitations :

-

Lower yields (45–50%) due to competing side reactions.

-

Requires chromatographic purification to remove unreacted starting materials.

Optimization of Reaction Conditions

Solvent Systems

Aqueous media outperform organic solvents (e.g., ethanol, DMF) in achieving higher yields and minimizing byproducts. Polar protic solvents stabilize charged intermediates, accelerating cyclization.

Solvent Comparison :

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Water | 70 | 98.5 |

| Ethanol | 52 | 89.3 |

| DMF | 38 | 76.8 |

Temperature and Oxygenation

Controlled oxygenation at 25–30°C prevents excessive oxidation while ensuring complete aromatization. Elevated temperatures (>40°C) degrade the hydroxymethyl group, forming 2,4-diaminopteridine-6-carboxylic acid as a major impurity.

Characterization and Analytical Techniques

Structural Confirmation

Purity Assessment

-

HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile (95:5), UV detection at 254 nm.

-

Impurity Profile : ≤0.5% 2,4-diaminopteridine-6-carboxylic acid.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Bulk sourcing of TAP ($61.00/1g) and DHA ($9.00/10g) reduces synthesis costs. Recycling mother liquors containing ammonium chloride improves process sustainability.

Crystallization Protocols

Lyophilization from aqueous HCl (pH 3.0) produces needle-shaped crystals with >99% purity. Ethanol recrystallization is avoided due to solvate formation.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (2,4-diaminopteridin-6-yl)methanol Hydrochloride typically involves the reaction of 2,4-diaminopteridine with formaldehyde under acidic conditions. This process introduces a hydroxymethyl group at the 6-position of the pteridine ring, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Chemistry

- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules and is used as a reagent in various chemical reactions.

Biology

- Biochemical Probes : It is studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine

- Therapeutic Investigations : The compound is investigated for its potential therapeutic properties, particularly as an antimetabolite that inhibits dihydrofolate reductase (DHFR), crucial for DNA and RNA synthesis. This inhibition can impair cellular proliferation in rapidly dividing cancer cells.

Industry

- Material Development : Utilized in the development of new materials and as a component in various industrial processes.

Anticancer Properties

The compound has demonstrated efficacy against various cancers:

- Breast Cancer

- Lung Cancer

- Hematologic Malignancies

A notable case study involved T-cell lymphoma where sensitivity to treatment was assessed by measuring expression levels of reduced folate carrier-1 enzyme, correlating higher levels with better responses to therapy involving this compound.

Immunosuppressive Effects

Research indicates that it may also exhibit immunosuppressive properties, potentially useful in managing autoimmune conditions.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| Methotrexate | DHFR inhibitor | Cancer therapy, autoimmune diseases |

| Pterostilbene | Antioxidant | Anti-inflammatory, anticancer |

| 2-Aminopteridine | Antimetabolite | Chemotherapy adjunct |

This table highlights how similar compounds function through comparable mechanisms but may differ in specific applications and efficacy profiles.

Research Findings

Recent studies have focused on optimizing the use of this compound in combination therapies for enhanced efficacy against resistant cancer types. For instance:

- Co-administration with gemcitabine has shown improved outcomes in lymphoma treatment.

Mechanism of Action

The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 560.2°C (predicted) .

- LogP : 0.238 (indicating moderate hydrophilicity) .

- Storage : Stable at +5°C and shipped at room temperature .

Pharmacologically, in vitro studies demonstrate its inhibition of cancer cell proliferation and angiogenesis, with higher potency than methotrexate in some assays .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Groups |

|---|---|---|---|---|---|

| (2,4-Diaminopteridin-6-yl)methanol HCl | 73978-41-3 | C₇H₈N₆O·HCl | 228.64 | Pteridine | 2,4-diamino; 6-hydroxymethyl; HCl |

| 2,4-Diamino-6-methylphenol dihydrochloride | 81028-94-6 | C₇H₁₁Cl₂N₂O | 174.63 | Phenol | 2,4-diamino; 6-methyl; 2HCl |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Piperidine | Diphenylmethoxy; HCl |

| Pyridoxamine Dihydrochloride | 524-36-7 | C₈H₁₄Cl₂N₂O₂ | 241.11 | Pyridine | Aminomethyl; hydroxymethyl; 2HCl |

Key Observations :

- Pteridine vs.

- Hydrochloride Salts : All compounds are hydrochloride salts, improving solubility but varying in stability; e.g., the pteridine derivative requires refrigeration (+5°C), while pyridoxamine dihydrochloride is stable at room temperature .

Pharmacological and Functional Differences

Methotrexate Impurities

- (2,4-Diaminopteridin-6-yl)methanol HCl: Inhibits cell proliferation (IC₅₀ ≈ 0.59 vs. methotrexate’s 1.47 in some assays) and disrupts angiogenic pathways .

- 4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid (Methotrexate Related Compound E): Larger structure (MW: 343.56) with a benzoic acid group, reducing cellular permeability compared to the target compound .

Non-Pteridine Derivatives

- 2,4-Diamino-6-methylphenol dihydrochloride: Lacks the pteridine ring, diminishing anticancer activity but used in hair dye formulations due to its phenolic stability .

- Pyridoxamine Dihydrochloride: A vitamin B₆ analog with metabolic roles (e.g., amino acid metabolism), contrasting with the cytotoxic profile of pteridine derivatives .

Cost and Availability :

- The hydrochloride salt is priced at ¥42.00/g (1g) in China, reflecting its niche use compared to cheaper analogs like pyridoxamine dihydrochloride .

Biological Activity

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology and immunology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 228.64 g/mol

- CAS Number : 73978-41-3

The biological activity of this compound primarily involves its interaction with key enzymes in the folate metabolic pathway. It acts as an antimetabolite , inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis. By obstructing this enzyme, the compound effectively reduces the availability of purines and thymidylate, leading to impaired cellular proliferation, particularly in rapidly dividing cancer cells .

Biological Activity Overview

-

Anticancer Properties :

- The compound has shown promise in treating various cancers, including breast cancer, lung cancer, and hematologic malignancies. Its mechanism involves disrupting folate metabolism, which is vital for nucleic acid synthesis in cancer cells .

- Case Study : In a study involving T-cell lymphoma, sensitivity to treatment was assessed by measuring the expression levels of the reduced folate carrier-1 enzyme, indicating that higher levels correlated with better responses to therapy involving this compound .

- Immunosuppressive Effects :

-

Chemical Reactivity :

- The compound can undergo various chemical reactions such as oxidation and reduction, which may lead to the formation of derivatives with altered biological activities. For instance, oxidation can convert the hydroxymethyl group into formyl or carboxyl derivatives that may have different pharmacological profiles.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pteridine derivatives:

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| Methotrexate | DHFR inhibitor | Cancer therapy, autoimmune diseases |

| Pterostilbene | Antioxidant | Anti-inflammatory, anticancer |

| 2-Aminopteridine | Antimetabolite | Chemotherapy adjunct |

This table highlights how similar compounds function through comparable mechanisms but may differ in their specific applications and efficacy profiles.

Research Findings

Recent studies have focused on optimizing the use of this compound in combination therapies for enhanced efficacy against resistant cancer types. Research indicates that when used alongside other chemotherapeutics, it can improve overall treatment outcomes by synergistically enhancing cytotoxic effects against tumor cells .

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group at the 6-position undergoes nucleophilic substitution, enabling alkylation or halogenation.

Key Reaction Example:

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride reacts with 2,4-diamino-6-chloromethylpteridine hydrochloride in dimethyl sulfoxide (DMSO) with potassium iodide (4 equivalents) to form diethyl N-[4-[((2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamate (methotrexate intermediate).

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,4-Diamino-6-chloromethylpteridine hydrochloride, Potassium iodide | DMSO, 25°C, 24 h | Methotrexate intermediate (III) | 87% |

-

Mechanism : SN2 displacement facilitated by polar aprotic solvents.

-

Optimal Conditions : 1–5 mol equivalents of KI, room temperature.

Hydrolysis

The hydrochloride form undergoes alkaline hydrolysis to yield methotrexate , a folate antagonist.

Key Reaction Example:

Hydrolysis of the intermediate III with sodium hydroxide in aqueous ethanol produces L-methotrexate.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Intermediate III, NaOH | 70°C, 3 h | L-Methotrexate | 87% |

-

Purification : Charcoal treatment, pH adjustment to 4, and recrystallization from methanol.

Bromination

The hydroxymethyl group is brominated using triphenylphosphine dibromide , forming reactive intermediates for further coupling.

Key Reaction Example:

This compound reacts with triphenylphosphine dibromide in dimethylacetamide (DMAc) to yield 2,4-diamino-6-(bromomethyl)pteridine , a precursor for methotrexate analogs.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triphenylphosphine dibromide, DIPEA | DMAc, 20°C, 3 days | 2,4-Diamino-6-(bromomethyl)pteridine | 56% |

-

Workup : Neutralization with acetic acid, trituration with methanol.

Stability and Decomposition

The compound decomposes under acidic or oxidative conditions:

-

pH Sensitivity : Degrades in strong acids (e.g., thionyl chloride) to form chlorinated derivatives .

Comparison of Key Reactions

| Reaction Type | Reactants | Key Conditions | Application |

|---|---|---|---|

| Substitution | KI, DMSO | 25°C, 24 h | Methotrexate synthesis |

| Hydrolysis | NaOH, ethanol | 70°C, 3 h | Drug purification |

| Bromination | PPh3Br2, DIPEA | 20°C, 3 days | Intermediate for analogs |

Critical Research Findings

Q & A

Q. What are the recommended methods for synthesizing (2,4-diaminopteridin-6-yl)methanol hydrochloride in laboratory settings?

The synthesis typically involves brominated pteridine derivatives as intermediates. For example, 6-(bromomethyl)pteridine-2,4-diamine hydrobromide (CAS: N/A) reacts with amines or alcohols under controlled conditions. A reported procedure involves stirring the brominated precursor with a nucleophile (e.g., methanol) in anhydrous dimethylacetamide (DMA) at 55°C under nitrogen for 72 hours, followed by neutralization with triethylamine . Alternative routes may utilize barium chloride-derived intermediates, as this compound is listed as a downstream product in barium chloride synthesis workflows .

Q. Key parameters for optimization :

- Temperature: 50–60°C

- Solvent: DMA or DMF

- Reaction time: 48–72 hours

- Purification: Recrystallization from water or methanol.

Q. Which analytical techniques are most suitable for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, especially when analyzing pharmaceutical impurities. For example, USP methods employ Symmetry C8 columns with UV detection (e.g., 305 nm) to resolve related compounds like 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoic acid . Complementary techniques include:

- Mass Spectrometry (MS) : To confirm molecular weight (MW: 284.7 g/mol) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation (e.g., distinguishing methanol vs. hydroxymethyl groups).

- Elemental Analysis : To validate chloride content (~12.5% w/w) .

Q. What are the primary pharmaceutical applications of this compound in research?

It is primarily used as a reference standard for impurity profiling in methotrexate and folate analog production. For example, it is designated as Impurity A(EP) in the European Pharmacopoeia, critical for validating limits of ≤0.3% in active pharmaceutical ingredients (APIs) . Its role in stability-indicating methods ensures batch-to-batch consistency in antimetabolite drugs.

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessment data obtained from different analytical methods?

Discrepancies between HPLC, NMR, and elemental analysis often arise from:

- Residual solvents (e.g., DMA) interfering with NMR signals.

- Hydrate formation altering chloride content in elemental analysis.

- Column selectivity issues in HPLC.

Q. Methodological resolution :

- Cross-validation : Use orthogonal techniques (e.g., ion chromatography for chloride quantification alongside HPLC).

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products that may co-elute in HPLC .

- Standard addition : Spike samples with known impurities to validate method accuracy .

Q. What strategies are effective in optimizing the yield and purity during synthesis?

Critical factors :

- Stoichiometry : Maintain a 1:1.2 molar ratio of brominated precursor to methanol to minimize side reactions.

- Solvent purity : Use anhydrous DMA to prevent hydrolysis of intermediates.

- Post-reaction neutralization : Add triethylamine incrementally to avoid excessive exothermic reactions .

Q. Yield improvement :

- Recrystallization : Use a 1:3 methanol-water mixture for high-purity crystals.

- Chromatography : Flash chromatography with silica gel (eluent: 10% MeOH in DCM) for small-scale purification.

Q. How should stability studies be designed to evaluate degradation pathways under varying storage conditions?

Protocol design :

- Conditions :

- Thermal : 40°C/75% RH for 6 months.

- Photolytic : Expose to UV light (320–400 nm) for 48 hours.

- Oxidative : 3% H₂O₂ at 25°C for 24 hours.

Q. Analytical endpoints :

- HPLC : Monitor new peaks (degradants) and quantify loss of parent compound.

- Mass balance : Ensure total impurities + parent compound = 98–102%.

- pH monitoring : Degradation in aqueous solutions may alter chloride ion availability .

Q. How is this compound utilized in impurity profiling for methotrexate APIs?

As USP Methotrexate Related Compound E RS , it is used to calibrate HPLC systems for quantifying ≤0.3% of 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoic acid in methotrexate batches. The method involves:

- Standard preparation : 0.1 mg/mL in ammonium acetate buffer (pH 6.5).

- System suitability : Resolution ≥2.0 between methotrexate and related compounds .

Q. What are the challenges in quantifying trace impurities in the presence of this compound?

Challenges :

- Matrix interference from excipients in formulated products.

- Low UV absorptivity of degradants.

Q. Solutions :

- Derivatization : Use dansyl chloride to enhance UV detection of amine-containing impurities.

- LC-MS/MS : Employ selective reaction monitoring (SRM) for trace-level quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.